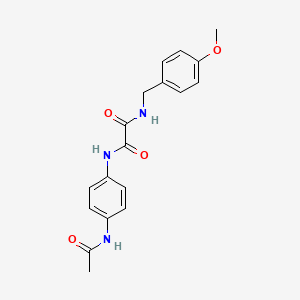![molecular formula C20H14ClN3O2S B2740266 N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105207-13-3](/img/structure/B2740266.png)
N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a thieno[3,2-d]pyrimidine derivative and has been synthesized using various methods.
科学的研究の応用
Antitumor Activity
A study on the synthesis, characterization, and in vitro evaluation of antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives, including a derivative closely related to the specified compound, showcased its potential against human breast adenocarcinoma cell line MCF7. The derivative exhibited mild to moderate activity, indicating its potential as an antitumor agent (El-Morsy et al., 2017).
Antimicrobial and Antibacterial Activities
Research on novel thiazolidinone and acetidinone derivatives, including a compound structurally similar to the one , revealed antimicrobial activity against various micro-organisms. This study highlights the compound's potential use in developing antimicrobial agents (Mistry et al., 2009).
Anti-Inflammatory and Antinociceptive Properties
A study on thiazolopyrimidine derivatives demonstrated the synthesis and evaluation of derivatives for their anti-inflammatory and antinociceptive properties. The research indicates the potential of such compounds in the treatment of inflammation and pain, further emphasizing the versatile application of this chemical scaffold in therapeutic development (Selvam et al., 2012).
Insecticidal Agents
Research into phenoxyacetamide derivatives for potential insecticidal activity against the cotton leafworm Spodoptera littoralis includes derivatives of N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. This highlights the compound's potential in developing new insecticidal agents, showcasing its applicability beyond medicinal chemistry (Rashid et al., 2021).
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-15-8-4-5-9-16(15)23-17(25)10-24-12-22-18-14(11-27-19(18)20(24)26)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNKNMCZJDVAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

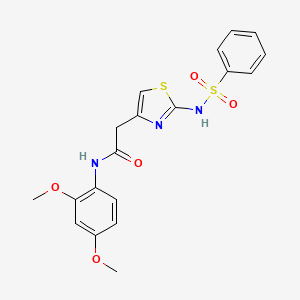
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2740185.png)
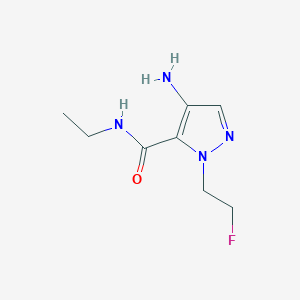
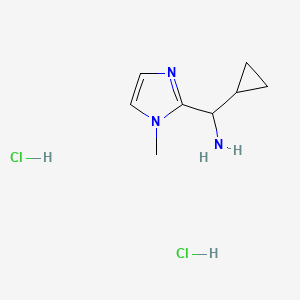
![1'-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B2740189.png)

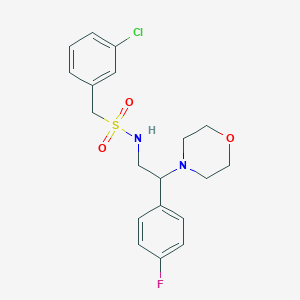
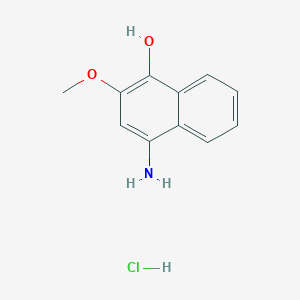
![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2740195.png)
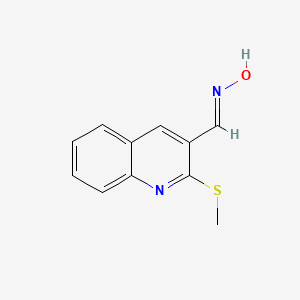
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2740198.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-4(1H)-pyridinone](/img/structure/B2740199.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2740202.png)
